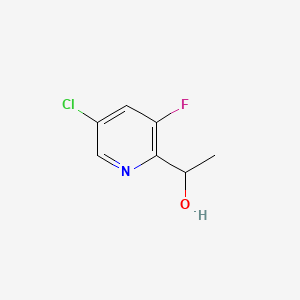

1-(5-Chloro-3-fluoropyridin-2-YL)ethanol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(5-chloro-3-fluoropyridin-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCRMEIXUOTDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=N1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857411 | |

| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-03-5 | |

| Record name | 1-(5-Chloro-3-fluoropyridin-2-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Mechanisms of 1 5 Chloro 3 Fluoropyridin 2 Yl Ethanol

Reactivity of the Secondary Alcohol Functional Group

The secondary alcohol group is a primary site for various chemical modifications, including oxidation, esterification, etherification, and the formation of chiral ligands.

Oxidation Reactions to Carbonyl Compounds

The secondary alcohol of 1-(5-chloro-3-fluoropyridin-2-yl)ethanol can be readily oxidized to the corresponding ketone, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone (B599182). A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired reaction conditions and selectivity. quora.comlibretexts.org

Commonly used reagents for the oxidation of secondary alcohols to ketones include chromium-based oxidants and other milder alternatives. libretexts.orgorganic-chemistry.org Pyridinium (B92312) chlorochromate (PCC) is a well-established reagent that can effectively oxidize secondary alcohols to ketones without the risk of over-oxidation. libretexts.orgkhanacademy.org Another common method is the Jones oxidation, which utilizes a mixture of chromium trioxide (CrO₃) in aqueous sulfuric acid. libretexts.org Other reagents like sodium dichromate (Na₂Cr₂O₇) and potassium permanganate (B83412) (KMnO₄) are also effective for this purpose. libretexts.org For reactions requiring milder and more selective conditions, reagents such as the Dess-Martin periodinane or oxidations catalyzed by (2,2,6,6-Tetrachloropiperidin-1-yl)oxyl (TEMPO) are frequently used. organic-chemistry.org

Table 1: Common Oxidizing Agents for Secondary Alcohols

| Reagent | Description |

|---|---|

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent, effective for converting secondary alcohols to ketones. libretexts.orgkhanacademy.org |

| Jones Reagent (CrO₃/H₂SO₄) | A strong oxidizing agent prepared from chromium trioxide and sulfuric acid. libretexts.org |

| Dess-Martin Periodinane | A hypervalent iodine compound used for mild and selective oxidations. organic-chemistry.org |

| TEMPO | A radical catalyst used in conjunction with a stoichiometric oxidant for mild oxidations. organic-chemistry.org |

Esterification and Etherification Reactions

The hydroxyl group of this compound can undergo esterification to form the corresponding esters. A standard method for this transformation involves the reaction with an acid chloride in the presence of a base like pyridine (B92270). orgosolver.com The pyridine acts as a nucleophilic catalyst and also serves to neutralize the hydrochloric acid byproduct. stackexchange.com Alternatively, carbodiimide-mediated coupling reactions, such as those using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), can be employed to form esters from carboxylic acids under mild conditions. nih.gov

Etherification of the secondary alcohol can also be achieved through several synthetic routes. One approach involves the Guerbet coupling reaction, which can convert alcohols into higher-molecular-weight ethers and olefins. rsc.orgresearchgate.net Another method is the intermolecular dehydration of alcohols, often catalyzed by an acidic resin. rsc.orgresearchgate.net For more selective transformations, methods like the chemoselective etherification of benzylic alcohols using reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) in the presence of an alcohol and a catalyst like dimethyl sulfoxide (B87167) (DMSO) could be adapted. nih.gov

Formation of Chiral Ligands and Auxiliaries

Chiral pyridyl alcohols are recognized as valuable building blocks in the field of asymmetric synthesis. The nitrogen atom of the pyridine ring can coordinate with a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. capes.gov.br This makes them effective as chiral ligands for metal catalysts. The enantiomerically pure form of this compound could potentially serve as a chiral ligand in various metal-catalyzed reactions, such as the enantioselective addition of dialkylzinc reagents to aldehydes or in C-H borylation reactions. capes.gov.bracs.org The presence of the halogen substituents on the pyridine ring can also modulate the electronic properties of the ligand, which in turn can influence the activity and selectivity of the catalyst. acs.org

Reactivity of the Halogen Substituents on the Pyridine Ring

The chlorine and fluorine atoms on the pyridine ring are sites for nucleophilic substitution and cross-coupling reactions, allowing for further functionalization of the molecule.

Nucleophilic Substitution Reactions of Chlorine and Fluorine

The halogenated pyridine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is influenced by the nature of the halogen, the nucleophile, and the reaction conditions. stackexchange.comrsc.org In related systems like 5-bromo-2-chloro-3-fluoropyridine (B1227324), it has been demonstrated that the different halogen atoms can be selectively displaced. nih.gov For instance, under neat conditions without a palladium catalyst, nucleophilic attack by amines preferentially occurs at the 2-position, displacing the chlorine atom. nih.gov Conversely, under specific SNAr conditions, the fluorine atom at the 3-position can be selectively substituted. nih.gov This differential reactivity allows for a stepwise functionalization of the pyridine ring.

Cross-Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the pyridine ring of this compound. The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is a widely used method for this purpose. libretexts.org While the coupling of 2-chloropyridines can sometimes be challenging, suitable catalyst systems, often employing nickel, have been developed to facilitate these reactions. rsc.org

The Buchwald-Hartwig amination is another important palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org Studies on the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine have shown that under catalytic conditions using a palladium source and a suitable ligand like Xantphos, the amination occurs exclusively at the position of the bromine atom. nih.gov This suggests that in this compound, the chlorine atom would be the more likely site for Buchwald-Hartwig amination under similar conditions. The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl halides. wikipedia.org

Table 2: Key Cross-Coupling Reactions for Functionalization

| Reaction | Description |

|---|---|

| Suzuki-Miyaura Coupling | A palladium-catalyzed reaction between an organoboron compound and a halide to form a C-C bond. libretexts.org |

| Buchwald-Hartwig Amination | A palladium-catalyzed reaction between an aryl halide and an amine to form a C-N bond. wikipedia.orgorganic-chemistry.org |

Electrophilic Aromatic Substitution on the Pyridine Moiety

The pyridine ring, an analogue of benzene (B151609) containing a nitrogen atom, generally exhibits lower reactivity towards electrophilic aromatic substitution (EAS) compared to benzene. scispace.comwikipedia.orguoanbar.edu.iq The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, forming a pyridinium ion, which further deactivates the ring. wikipedia.orguoanbar.edu.iq

In the case of this compound, the pyridine ring is further substituted with two electron-withdrawing halogen atoms (chloro and fluoro) and an alkyl-alcohol group. The chloro and fluoro groups are deactivating and, through their inductive effects, reduce the electron density of the pyridine ring, making electrophilic attack even more challenging. youtube.com

The directing effects of the substituents on the pyridine ring determine the position of electrophilic attack. In pyridine itself, electrophilic substitution, when it does occur, preferentially takes place at the 3- and 5-positions. quimicaorganica.org For this compound, we must consider the combined influence of all three substituents:

5-Chloro group: A deactivating, ortho-, para-director.

3-Fluoro group: A deactivating, ortho-, para-director.

1-hydroxyethyl group at C-2: An alkyl group, which is generally activating and ortho-, para-directing. However, in this highly deactivated system, its influence is likely minimal.

Considering the positions available for substitution (C-4 and C-6), the C-4 position is the most probable site for electrophilic attack. This is because it is para to the 2-(1-hydroxyethyl) group and meta to both the 3-fluoro and 5-chloro groups, making it the least deactivated position on the ring. The C-6 position is ortho to the 5-chloro group and the nitrogen atom, and meta to the 3-fluoro group, making it sterically hindered and electronically deactivated.

It is important to note that due to the highly deactivated nature of the pyridine ring in this compound, forcing conditions (e.g., high temperatures, strong acid catalysts) would likely be required to effect any electrophilic aromatic substitution. Under such conditions, side reactions and decomposition may also be prevalent.

To illustrate the general principles of substituent effects on the pyridine ring, the following conceptual data table is provided.

| Substituent | Position on Pyridine Ring | Electronic Effect | Reactivity towards EAS | Directing Effect |

| -Cl | 5 | -I, +M (weak) | Deactivating | Ortho, Para |

| -F | 3 | -I, +M (weak) | Deactivating | Ortho, Para |

| -CH(OH)CH₃ | 2 | -I, +M (weak) | Deactivating (net) | Ortho, Para |

Investigation of Reaction Mechanisms and Intermediates

The mechanism for electrophilic aromatic substitution on this compound is expected to follow the general pathway for EAS on substituted pyridines. This involves the initial attack of an electrophile (E⁺) on the electron-rich π-system of the pyridine ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org The formation of this intermediate is the rate-determining step of the reaction.

For substitution at the predicted C-4 position, the attack of an electrophile would lead to the formation of a sigma complex where the positive charge is delocalized over the C-3, C-5, and nitrogen atoms. The resonance structures for this intermediate can be drawn to illustrate this delocalization. The stability of this intermediate is a key factor in determining the reaction's feasibility. Due to the presence of three electron-withdrawing groups, this sigma complex would be significantly destabilized, leading to a high activation energy for the reaction.

Following the formation of the sigma complex, a proton is abstracted from the C-4 position by a weak base present in the reaction mixture. This restores the aromaticity of the pyridine ring and yields the final substituted product.

Given the lack of specific experimental studies on this compound, the identification of specific reaction intermediates would require advanced analytical techniques such as spectroscopy under reaction conditions or computational modeling. Such studies would be crucial to confirm the predicted regioselectivity and to understand the precise energetic profile of the reaction pathway. Without such data, the discussion of reaction mechanisms and intermediates remains based on established principles of physical organic chemistry applied to a highly substituted and deactivated heterocyclic system.

Derivatization and Analog Development Based on the 1 5 Chloro 3 Fluoropyridin 2 Yl Ethanol Scaffold

Synthesis of Novel Substituted Pyridinyl Alcohol Derivatives

The synthesis of derivatives from the 1-(5-chloro-3-fluoropyridin-2-yl)ethanol scaffold involves several strategic chemical transformations. The parent alcohol is typically prepared from its corresponding ketone, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone (B599182), via reduction. The ketone precursor itself can be synthesized through methods like a Grignard reaction on a pyridine-2-carbonitrile (B1142686) derivative. For instance, a similar synthesis for a bromo-analog involves treating 5-bromo-3-fluoro-pyridine-2-carbonitrile with methylmagnesium chloride, followed by acidic workup to yield the ketone, which is then reduced to the ethanol (B145695) derivative. chemicalbook.com

Once the core alcohol is obtained, further derivatization can be achieved through several routes:

Oxidation: The secondary alcohol can be oxidized back to the ketone, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone, which serves as a key intermediate for subsequent reactions, such as the formation of imines, hydrazones, or for use in aldol-type condensations.

Substitution on the Pyridine (B92270) Ring: The chloro-substituent at the C5 position of the pyridine ring can be replaced via nucleophilic aromatic substitution (SNAr) or participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the introduction of a wide array of functional groups, including amines, ethers, and carbon-based substituents, significantly diversifying the chemical space of the derivatives. The synthesis of 2,3,5-trisubstituted pyridines often relies on such regioselective functionalization of activated chloropyridines. bohrium.comnih.gov

Derivatization of the Hydroxyl Group: The alcohol moiety can be converted into esters or ethers to modify the compound's lipophilicity and pharmacokinetic properties. It can also be transformed into a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions at the benzylic-like position.

Design and Preparation of Pyrido-Fused Heterocyclic Analogs

The this compound scaffold is a valuable precursor for constructing more rigid and complex pyrido-fused heterocyclic systems. These fused rings are of great interest in medicinal chemistry as their planar structures can enhance binding affinity to biological targets. bohrium.com General strategies often involve intramolecular cyclization reactions starting from appropriately functionalized pyridine derivatives.

For example, derivatives of the corresponding ketone, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone, can be used to construct fused systems like furo[2,3-b]pyridines. Palladium-catalyzed coupling reactions between o-halopyridines and alkynes, followed by electrophilic cyclization, are common methods to prepare such fused rings. bohrium.com Similarly, the scaffold can be elaborated to form pyrido[2,3-d]pyrimidines or pyrazolo[1,5-a]pyrimidines, which are known cores for kinase inhibitors. nih.govnih.gov The synthesis of these systems often starts with a substituted aminopyridine which undergoes condensation with a suitable partner to build the fused pyrimidine (B1678525) ring.

The development of these analogs is driven by the goal of creating compounds that can fit into specific enzymatic pockets, such as the ATP-binding site of kinases. The fusion of a second ring system onto the pyridine core can lock the molecule into a specific conformation, potentially increasing potency and selectivity.

Exploration of Structural Modifications for Enhanced Biological Activities

Structural modifications of derivatives from the this compound scaffold are primarily aimed at optimizing their interaction with protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. google.com Research in this area has shown that substituted pyridines are effective cores for inhibitors of kinases such as Chk1, FLT3, and Aurora kinases. nih.govacs.org

Key modifications and their impact on biological activity include:

Substitution at the C5 Position: The chloro group at the C5 position is often a critical feature. In the development of Chk1 kinase inhibitors, a 1-(5-chloro-2-alkoxyphenyl) urea (B33335) series demonstrated high potency, with IC50 values in the low nanomolar range. nih.gov This suggests the chloro substituent plays a key role in binding, possibly through halogen bonding or by influencing the electronic nature of the ring.

Side Chain Elaboration: The ethanol side chain can be elaborated into more complex structures. For example, it can be converted into an amino group, which then serves as an anchor point for building larger substituents designed to interact with specific regions of a kinase active site. In the development of imidazo[4,5-b]pyridine-based inhibitors, large piperazine-containing moieties were attached to the pyridine core to achieve potent dual inhibition of FLT3 and Aurora kinases. acs.org

Introduction of Aryl and Heteroaryl Groups: Palladium-catalyzed cross-coupling reactions are used to introduce various aryl or heteroaryl groups onto the pyridine ring. In the design of PI3Kα/mTOR dual inhibitors based on a pyridopyrimidine scaffold, the introduction of substituted phenyl groups was crucial for achieving high potency. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for rationally designing potent and selective inhibitors. For scaffolds related to this compound, SAR has been extensively explored in the context of kinase inhibition.

One relevant study focused on imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors. acs.org The core structure shares features with the title compound's scaffold. The SAR data revealed several key insights:

Importance of the C2 Substituent: The nature of the substituent at the C2 position of the imidazo[4,5-b]pyridine core (analogous to the position of the ethanol group in the title compound) was critical. Small, hydrogen-bond-accepting heterocyclic groups were found to be optimal. For example, a 1-methyl-1H-pyrazol-4-yl group provided excellent potency.

Role of the C6-Chloro Group: A chloro group at the C6 position of the imidazo[4,5-b]pyridine (analogous to the C5-chloro in the title compound) was consistently found in the most potent compounds, highlighting its importance for activity.

Tuning the C7-Substituent: The large substituent at the C7 position was systematically modified to optimize potency and pharmacokinetic properties. A piperazine (B1678402) linker connecting to a substituted benzyl (B1604629) group was found to be highly effective.

The table below summarizes SAR data for selected imidazo[4,5-b]pyridine derivatives, illustrating the impact of structural changes on Aurora-A kinase inhibition.

| Compound | R2 Substituent | R7 Substituent | Aurora-A IC50 (μM) |

|---|---|---|---|

| 21a | 1-methyl-1H-imidazol-5-yl | 4-(4-chlorobenzyl)piperazin-1-yl | 0.005 |

| 21b | 1-methyl-1H-imidazol-2-yl | 4-(4-chlorobenzyl)piperazin-1-yl | > 10 |

| 21i | 1-methyl-1H-pyrazol-4-yl | 4-(4-chlorobenzyl)piperazin-1-yl | 0.005 |

| 27e | 1,3-dimethyl-1H-pyrazol-4-yl | 4-(4-chlorobenzyl)piperazin-1-yl | 0.038 |

Data sourced from a study on imidazo[4,5-b]pyridine-based kinase inhibitors. acs.org The table shows how modifying the R² and R⁷ substituents on a 6-chloro-imidazo[4,5-b]pyridine core affects inhibitory potency (IC₅₀) against Aurora-A kinase.

Similarly, SAR studies on pyridopyrimidine-based PI3Kα/mTOR inhibitors showed that the choice of substituent on a phenyl group attached to the pyridine ring dramatically influenced activity. nih.gov Electron-donating groups, such as methoxy, were often favored over electron-withdrawing groups. These detailed studies allow for the rational design of new analogs with improved potency and selectivity, underscoring the value of the substituted pyridine scaffold in drug discovery.

Advanced Spectroscopic and Analytical Methodologies for Characterization of 1 5 Chloro 3 Fluoropyridin 2 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ²D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For 1-(5-chloro-3-fluoropyridin-2-yl)ethanol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton of the ethanol (B145695) moiety, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the protons on the pyridine (B92270) ring will appear in the aromatic region, with their coupling patterns providing information about their relative positions. The fluorine and chlorine substituents will exert electron-withdrawing effects, generally shifting the signals of nearby protons to a lower field. The hydroxyl proton's chemical shift can be variable and its signal may be broad, depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbons of the pyridine ring would appear in the downfield region (typically >100 ppm), while the carbons of the ethanol side chain would be found in the upfield region. The presence of the electronegative fluorine atom would lead to characteristic C-F coupling constants, which can be a powerful diagnostic tool.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to assign which protons are adjacent to each other. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be crucial for correlating proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This information is instrumental in confirming the connectivity of the entire molecule.

Interactive Data Table: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Pyridine H-4 | 7.5 - 7.8 | 120 - 125 | Doublet of doublets |

| Pyridine H-6 | 8.1 - 8.4 | 140 - 145 | Doublet |

| CH(OH) | 4.8 - 5.2 | 65 - 70 | Quartet |

| CH₃ | 1.4 - 1.6 | 20 - 25 | Doublet |

| OH | Variable | - | Singlet (broad) |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Mass Spectrometry (MS) Techniques for Molecular Mass Confirmation and Fragmentation Pattern Analysis (e.g., EI, ESI, LC-MS)

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.

Electron Ionization (EI): This hard ionization technique typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (175.59 g/mol ). achmem.com The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Electrospray Ionization (ESI): A soft ionization technique, ESI is well-suited for polar molecules and typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For this compound, the [M+H]⁺ ion would be observed at m/z 176.02.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling a liquid chromatograph to a mass spectrometer allows for the separation of a mixture followed by the mass analysis of each component. This is particularly useful for assessing purity and identifying any byproducts from the synthesis of this compound.

While experimental mass spectra for the target alcohol are not widely published, predicted collision cross-section (CCS) values for the precursor ketone, 1-(5-chloro-3-fluoropyridin-2-yl)ethanone (B599182), provide an example of the type of data that can be generated. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for 1-(5-chloro-3-fluoropyridin-2-yl)ethanone Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 174.01164 | 127.4 |

| [M+Na]⁺ | 195.99358 | 138.4 |

| [M-H]⁻ | 171.99708 | 129.0 |

| [M+NH₄]⁺ | 191.03818 | 147.7 |

| [M+K]⁺ | 211.96752 | 134.9 |

Source: PubChemLite. uni.lu Note: This data is for the ketone precursor and is predicted.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and simple method for identifying the presence of key functional groups in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the alcohol would likely be found in the 1050-1260 cm⁻¹ range. The presence of C-Cl and C-F bonds would also give rise to characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC, UPLC)

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC or UPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for assessing its purity. The retention time of the compound would be a characteristic property under specific chromatographic conditions.

Gas Chromatography (GC): GC is another valuable technique for purity assessment, particularly for volatile and thermally stable compounds. This compound should be amenable to GC analysis. The choice of the stationary phase in the GC column is critical for achieving good separation from any impurities.

The development and validation of such chromatographic methods are crucial in synthetic chemistry to ensure the quality of the final product. Vendor information for a related isomer, 1-(3-Chloro-5-fluoropyridin-2-yl)ethanol, indicates the availability of HPLC, LC-MS, and UPLC data, underscoring the importance of these techniques in the characterization of such compounds. bldpharm.com

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Cyclic Voltammetry)

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in this compound is a chromophore that would absorb UV light. The spectrum would be expected to show absorption maxima corresponding to π→π* and n→π* transitions. The position and intensity of these absorptions can be influenced by the substituents on the pyridine ring and the solvent used.

Cyclic Voltammetry (CV): This electrochemical technique can be used to study the redox properties of a compound. For this compound, CV could provide information about its oxidation and reduction potentials, offering insights into its electronic structure and potential reactivity in electrochemical reactions.

Computational and Theoretical Investigations of 1 5 Chloro 3 Fluoropyridin 2 Yl Ethanol and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 1-(5-chloro-3-fluoropyridin-2-yl)ethanol. These calculations provide a detailed picture of the electron distribution, molecular orbital energies, and other electronic properties that govern the chemical behavior of the compound.

By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers can infer the molecule's susceptibility to electrophilic and nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For halogenated pyridinyl ethanol (B145695) derivatives, the positions of the chloro and fluoro substituents significantly influence the electron density on the pyridine (B92270) ring and the ethanol side chain.

Furthermore, electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for intermolecular interactions, such as hydrogen bonding. These calculations are foundational for understanding the molecule's intrinsic properties before investigating its interactions with larger biological systems.

Table 1: Calculated Electronic Properties of Representative Pyridinyl Ethanol Analogs

| Analog | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1-(Pyridin-2-yl)ethanol | -6.89 | -0.25 | 6.64 | 2.15 |

| 1-(5-Chloropyridin-2-yl)ethanol | -7.12 | -0.58 | 6.54 | 2.87 |

| 1-(3-Fluoropyridin-2-yl)ethanol | -7.05 | -0.41 | 6.64 | 3.01 |

| This compound (Predicted) | -7.25 | -0.70 | 6.55 | 3.50 |

Molecular Docking Simulations for Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand, such as this compound or its analogs, to the active site of a target protein.

These simulations are crucial for understanding the potential biological activity of a compound. For instance, studies on substituted pyridine derivatives have utilized molecular docking to investigate their inhibitory potential against various enzymes. nih.gov The docking process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scoring them based on their steric and energetic complementarity.

The results of molecular docking can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, the hydroxyl group of the ethanol moiety and the nitrogen atom of the pyridine ring are likely to act as hydrogen bond donors and acceptors, respectively. The chlorine and fluorine atoms can also participate in halogen bonding and other non-covalent interactions.

Table 2: Predicted Interaction Profile of a this compound Analog with a Kinase Active Site

| Interacting Residue | Interaction Type | Distance (Å) |

| ASP 145 | Hydrogen Bond (with -OH) | 2.1 |

| LYS 66 | Hydrogen Bond (with Pyridine N) | 2.8 |

| VAL 23 | Hydrophobic Interaction | 3.5 |

| ILE 89 | Hydrophobic Interaction | 3.9 |

| PHE 144 | π-π Stacking (with Pyridine Ring) | 4.2 |

Note: This table presents a hypothetical interaction profile based on docking studies of similar pyridine-based inhibitors with kinase targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by statistically analyzing a dataset of compounds with known activities and a set of calculated molecular descriptors.

For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target. The molecular descriptors used in such a model can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

A 3D-QSAR study on substituted pyridine derivatives, for example, has been used to build models that can predict the inhibitory activity of new compounds. nih.gov These models can provide a visual representation of the regions around the molecule where certain properties (e.g., steric bulk, positive or negative charge) are favorable or unfavorable for activity, thereby guiding the design of more potent analogs.

Table 3: Example of Descriptors Used in a QSAR Model for Pyridine Derivatives

| Descriptor | Type | Correlation with Activity |

| LogP | Hydrophobic | Positive |

| Molecular Weight | Steric | Negative |

| Dipole Moment | Electronic | Positive |

| Number of Hydrogen Bond Donors | Topological | Positive |

| Surface Area | Steric | Negative |

Conformational Analysis and Stereochemical Impact on Molecular Properties

The three-dimensional structure of a molecule, including its conformation and stereochemistry, plays a critical role in its biological activity. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. For this compound, which has a chiral center at the carbon atom of the ethanol group, the relative orientation of the hydroxyl group, the methyl group, and the pyridine ring is crucial.

The different conformations can have distinct abilities to fit into a protein's binding site. Computational methods such as molecular mechanics and quantum mechanics can be used to perform a systematic search of the conformational space and determine the relative populations of different conformers at a given temperature.

The stereochemistry of the chiral center (R or S) will lead to two enantiomers. These enantiomers can have significantly different biological activities, a phenomenon known as stereoselectivity. Computational studies can help to understand the structural basis for this selectivity by modeling the interactions of each enantiomer with a chiral environment, such as the active site of a protein.

Table 4: Relative Energies of Staggered Conformers of a 1-(Pyridin-2-yl)ethanol Analog

| Dihedral Angle (N-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| 60° (gauche) | 0.2 | 35 |

| 180° (anti) | 0.0 | 45 |

| -60° (gauche) | 0.3 | 20 |

Note: This table illustrates a hypothetical conformational energy profile for a simplified analog.

Applications of 1 5 Chloro 3 Fluoropyridin 2 Yl Ethanol and Its Derivatives in Applied Chemical Sciences

Medicinal Chemistry Applications

The unique substitution pattern of the pyridine (B92270) ring in 1-(5-chloro-3-fluoropyridin-2-yl)ethanol makes it a significant building block for the development of novel therapeutic agents. The presence of halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Development of Enzyme Inhibitors (e.g., PDE2A, LTA4H)

The development of specific enzyme inhibitors is a cornerstone of modern drug discovery. Derivatives of functionalized pyridines are actively being investigated as inhibitors for a range of enzymes, including phosphodiesterase 2A (PDE2A) and leukotriene A4 hydrolase (LTA4H).

Phosphodiesterase 2A (PDE2A) Inhibitors: PDE2A is an enzyme that plays a crucial role in signal transduction within cells by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.net Its inhibition can lead to increased levels of these second messengers, which is a therapeutic strategy being explored for cognitive disorders such as Alzheimer's disease and schizophrenia. bohrium.commdpi.com Research has shown that various heterocyclic structures, including those based on a pyridine core, can act as potent and selective PDE2A inhibitors. mdpi.commdpi.com For instance, triazolopyridopyrazine-based derivatives have been synthesized and shown to be potent PDE2A inhibitors. mdpi.com The synthesis of such complex molecules often starts from functionalized pyridine precursors, highlighting the potential role of compounds like this compound in generating novel PDE2A inhibitor candidates.

Leukotriene A4 Hydrolase (LTA4H) Inhibitors: LTA4H is a key enzyme in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory mediator. nih.govpatsnap.com Inhibiting LTA4H can therefore reduce inflammation, making it an attractive target for treating inflammatory diseases. patsnap.commedchemexpress.com Studies have identified that LTA4H inhibitors often feature a pyridine or piperidine (B6355638) side chain. nih.gov Fragment-based screening has also identified nicotinamide, a pyridine derivative, as a binder to LTA4H, which can be elaborated into more potent inhibitors. acs.org The structural features of this compound make it a suitable starting material for the synthesis of novel LTA4H inhibitors.

Table 1: Enzyme Inhibitor Research

| Target Enzyme | Therapeutic Area | Role of Pyridine Derivatives |

|---|---|---|

| PDE2A | Cognitive Disorders (e.g., Alzheimer's) | Core scaffold for potent inhibitors. bohrium.commdpi.commdpi.com |

| LTA4H | Inflammatory Diseases | Side chain or core component of inhibitors. nih.govacs.org |

Antibacterial and Antifungal Agent Research

The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Heterocyclic compounds, including pyridine derivatives, are a rich source of potential new antimicrobial drugs. nih.govnih.gov The incorporation of a chlorine atom into a molecule has been shown in many cases to enhance biological activity. nih.govnih.gov

Research has demonstrated that various substituted pyridine derivatives exhibit significant antibacterial and antifungal properties. nih.govnih.gov For example, diarylamidines with indole (B1671886) moieties, which can be synthesized from pyridine precursors, have shown considerable antimicrobial potency. nih.gov The specific combination of chloro and fluoro substituents on the pyridine ring of this compound could lead to the development of novel antimicrobial candidates with improved efficacy or a different spectrum of activity.

Antiviral Compound Discovery (e.g., Zika Virus)

The emergence of viral diseases like Zika has highlighted the urgent need for new antiviral therapies. nih.gov There are currently no approved vaccines or specific treatments for Zika virus infection. nih.gov Drug discovery efforts have focused on identifying small molecule inhibitors that can target various stages of the viral life cycle. nih.govf1000research.com

Screening of compound libraries has identified several heterocyclic compounds with anti-Zika virus activity. f1000research.commdpi.com While this compound itself has not been directly reported as an antiviral agent, its structural motifs are present in various antiviral compounds. The development of novel antiviral agents often involves the synthesis of a library of related compounds around a central scaffold. Therefore, this compound represents a valuable starting point for the synthesis of new potential anti-Zika virus compounds.

Precursors for Active Pharmaceutical Ingredients (APIs) and Heterocyclic Drug Candidates

One of the most significant applications of this compound is its use as a precursor for the synthesis of more complex active pharmaceutical ingredients (APIs) and heterocyclic drug candidates. nih.gov The chloro and fluoro groups on the pyridine ring provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures.

The synthesis of many modern pharmaceuticals involves the use of functionalized heterocyclic building blocks. nih.govnih.gov The pyridine ring is a common feature in a wide range of drugs. The specific substitution pattern of this compound makes it an attractive starting material for medicinal chemists to create libraries of novel compounds for biological screening.

Therapeutic Explorations in Neurodegenerative Diseases, Cardiovascular Conditions, and Oncology

The versatility of the pyridine scaffold has led to its exploration in a wide array of therapeutic areas.

Neurodegenerative Diseases: In the search for treatments for conditions like Parkinson's disease, researchers have developed neuroprotective agents based on pyridine-containing scaffolds. nih.govnih.gov For example, 5-(4-pyridinyl)-1,2,4-triazole derivatives have been identified as inhibitors of α-synuclein aggregation, a key pathological process in Parkinson's disease. nih.gov

Cardiovascular Conditions: Pyridine derivatives are also found in a variety of cardiovascular drugs. drugbank.comlibretexts.org They can be part of molecules designed to treat hypertension, angina, and other heart-related conditions. nih.govyoutube.comyoutube.com The development of new cardiovascular agents often relies on the availability of diverse chemical building blocks like this compound.

Oncology: The field of oncology is constantly seeking new and more effective cancer treatments. Many anticancer drugs contain heterocyclic rings, and the pyridine nucleus is a common structural feature in this class of therapeutics.

Table 2: Therapeutic Areas of Exploration

| Therapeutic Area | Example Application |

|---|---|

| Neurodegenerative Diseases | Synthesis of α-synuclein aggregation inhibitors. nih.gov |

| Cardiovascular Conditions | Development of antihypertensive and antianginal agents. drugbank.comlibretexts.org |

| Oncology | Scaffolds for novel anticancer drugs. |

In Vitro and In Vivo Metabolic Stability Studies

A critical step in the drug discovery process is the evaluation of a compound's metabolic stability. nih.govnih.gov These studies assess how susceptible a compound is to being broken down by metabolic enzymes, primarily in the liver. nih.govnih.gov Poor metabolic stability can lead to a short half-life in the body, reducing the effectiveness of a drug.

In Vitro Studies: These are typically conducted using liver microsomes or hepatocytes to determine the intrinsic clearance of a compound. nih.govnih.gov

In Vivo Studies: These are performed in animal models to understand the pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME).

For any drug candidate derived from this compound, comprehensive in vitro and in vivo metabolic stability studies would be essential to predict its behavior in humans and to optimize its pharmacokinetic properties. nih.govnih.gov

Research on Mechanisms of Drug Resistance (e.g., Bacterial Resistance)

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. nih.gov Pyridine derivatives are of particular interest in this area due to their structural diversity and ability to overcome existing resistance mechanisms. nih.gov While research may not always directly involve this compound, the study of its derivatives and analogous structures provides valuable insights into combating bacterial resistance.

Research into 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives has demonstrated potent activity against a range of gram-positive bacteria, including drug-resistant strains. nih.gov These compounds inhibit the initiation of protein synthesis, a mechanism distinct from many existing antibiotics, which helps to avoid cross-resistance. nih.gov One study reported a derivative, compound 7j, exhibiting an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid, with a minimum inhibitory concentration (MIC) of 0.25 µg/mL. nih.gov

Furthermore, studies on other halogenated pyridine derivatives have explored their potential to disrupt the bacterial cell membrane. The interaction of these compounds with the lipopolysaccharide (LPS) layer of Gram-negative bacteria is a key area of investigation. nih.gov The structural features of the pyridine derivative determine its ability to penetrate and disrupt this protective outer membrane. nih.gov

The following table summarizes the antimicrobial activity of selected pyridine derivatives, illustrating the potential of this class of compounds in addressing bacterial resistance.

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings |

| 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (including drug-resistant strains) | Compound 7j showed an MIC of 0.25 µg/mL, 8-fold more potent than linezolid. nih.gov |

| N-alkylated pyridine-based organic salts | Staphylococcus aureus, Escherichia coli | Compound 66 exhibited MIC values of 56 ± 0.5% against S. aureus and 55 ± 0.5% against E. coli at 100 μg mL−1. mdpi.com |

| 1,3,4-oxadiazoles–pyridines | E. coli, B. subtilis, M. luteus, K. pneumoniae | Compound 117a showed broad-spectrum antibacterial activity with an MIC of 37.5 μg mL−1. mdpi.com |

| Quaternary cinchonidine (B190817) derivatives | E. coli, K. pneumoniae, P. aeruginosa | Compounds CD-(pBr) and CD-(pNO2) showed very strong activity against Gram-negative bacteria (MIC 6.25 µg/mL). mdpi.com |

Agrochemical Applications

Pyridine-based compounds are integral to modern agriculture, serving as the backbone for a wide array of fungicides, insecticides, and herbicides. nih.gov The specific substitution pattern of halogens on the pyridine ring, as seen in derivatives of this compound, is a critical design element for creating potent and selective agrochemicals.

Development of Herbicidal Compounds with Selective Activity

The development of herbicides with selective activity is crucial for effective weed management without harming crops. Pyridinecarboxylic acids are a well-established class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible weeds. nih.gov Research has focused on modifying the pyridine scaffold to enhance potency and broaden the spectrum of controlled weeds.

For example, a series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids, which are structurally related to the title compound, have been synthesized and evaluated for their herbicidal activity. nih.gov These compounds demonstrated significant inhibitory effects on the root growth of various weed species. Notably, at a concentration of 250 µM, 28 of the synthesized compounds showed over 80% inhibition of Brassica napus (BN) root growth. nih.gov In post-emergence tests, several of these compounds achieved 100% inhibition of the growth of Amaranthus retroflexus L (AL), a common agricultural weed. nih.gov

The data below highlights the herbicidal efficacy of representative compounds from this class against different weed species.

| Compound | Concentration (µM) | Root Growth Inhibition (%) - Echinochloa crusgalli (EC) | Root Growth Inhibition (%) - Abutilon theophrastiMedicus (AM) | Root Growth Inhibition (%) - Brassica napus (BN) |

| S201 | 500 | 45.2 | 89.1 | 95.3 |

| S202 | 500 | 50.1 | 92.4 | 98.7 |

| S203 | 250 | 33.8 | 75.6 | 88.2 |

| S204 | 250 | 28.9 | 70.1 | 85.5 |

| Picloram (Control) | 500 | 25.7 | 65.3 | 78.9 |

| Florpyrauxifen (Control) | 500 | 60.3 | 95.8 | 99.1 |

Data adapted from a study on novel picolinic acid herbicides. nih.gov

Synthesis of Pesticide Intermediates

Halogenated pyridines are critical intermediates in the synthesis of numerous commercial pesticides. The presence of chloro and fluoro substituents on the pyridine ring provides reactive sites for further chemical transformations, allowing for the construction of complex pesticidal molecules. Pyridine is a precursor for the herbicides paraquat (B189505) and diquat, and the insecticide chlorpyrifos (B1668852) is synthesized through the chlorination of pyridine. wikipedia.orgchempanda.com

Role as a Versatile Building Block in Complex Organic Synthesis

Beyond its direct applications in bioactive compounds, this compound and its derivatives are highly valued as versatile building blocks in organic synthesis. The functional groups present on the molecule—the hydroxyl group, the chloro and fluoro substituents, and the pyridine nitrogen—offer multiple points for chemical modification, enabling the construction of a wide range of complex molecular architectures.

Chiral building blocks are particularly important in drug discovery for creating enantiomerically pure compounds, which often exhibit improved efficacy and reduced side effects. nih.gov The synthesis of chiral α-amino acids and β-amino alcohols frequently employs pyridine-containing intermediates. nih.gov These chiral building blocks are then used to construct complex drug candidates for various therapeutic areas. nih.gov

The synthesis of complex molecules often involves multi-component reactions, where several starting materials are combined in a single step to form a complex product. Pyridine derivatives are frequently used in such reactions to generate libraries of compounds for biological screening. mdpi.com For instance, the synthesis of quinoline-pyridine hybrids with antimicrobial and antifungal activity has been achieved through a three-component reaction involving a pyridine-containing reactant. mdpi.com

Furthermore, halogenated pyridines like 2-amino-5-chloro-3-fluoropyridine (B1279587) are used in the synthesis of active pharmaceutical ingredients (APIs), including inhibitors of cyclin-dependent kinases for cancer treatment and modulators of glucokinase for type II diabetes. ossila.com The specific placement of the halogen atoms on the pyridine ring is crucial for the biological activity of the final API. ossila.com

Q & A

Q. What synthetic methodologies are recommended for synthesizing 1-(5-Chloro-3-fluoropyridin-2-YL)ethanol?

- Methodological Answer : A multi-step approach is typically employed:

- Step 1 : Start with halogenated pyridine precursors (e.g., 5-chloro-3-fluoropyridine derivatives) and introduce an ethanol moiety via nucleophilic substitution or coupling reactions. Evidence from analogous syntheses (e.g., acid-catalyzed esterification or hydroxylation) suggests using catalysts like Pd for coupling or HCl/ethanol for reflux conditions .

- Step 2 : Purify intermediates via silica gel chromatography (ethyl acetate/petroleum ether gradients) to isolate target compounds. Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

- Key Considerations : Optimize reaction time and temperature to minimize byproducts like dehalogenated species.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify the pyridine ring substitution pattern and ethanol group integration. Compare chemical shifts with databases (e.g., PubChem entries for fluoropyridines) .

- Purity Assessment : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion validation .

- Thermal Stability : Conduct TGA/DSC to assess decomposition thresholds under nitrogen atmosphere .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Hypothesis Testing : If NMR signals conflict with expected structures (e.g., unexpected splitting), perform 2D NMR (COSY, HSQC) to clarify coupling relationships. For example, distinguish between regioisomers by analyzing F-H coupling in fluorinated pyridines .

- Cross-Validation : Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .

- Iterative Refinement : Adjust synthetic protocols (e.g., protecting group strategies) to reduce stereochemical ambiguity, as seen in related ethanamine derivatives .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect side products (e.g., dechlorinated species or dimerization artifacts). Reference patent data for herbicidal pyridine derivatives to identify common degradation pathways .

- Process Optimization : Implement flow chemistry to enhance heat/mass transfer and reduce reaction time. For example, continuous-flow reactors minimize thermal degradation in fluoropyridine syntheses .

- Catalyst Screening : Test palladium or copper catalysts for selectivity in cross-coupling steps, as demonstrated in LYS006 (a related fluoropyridine-containing drug candidate) .

Q. What in silico approaches predict the compound's bioactivity and binding mechanisms?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like LTA4 hydrolase (a common fluoropyridine target in immunomodulation studies). Validate docking poses with MD simulations (GROMACS) .

- QSAR Modeling : Train models on fluoropyridine datasets to correlate substituent effects (e.g., Cl/F positions) with bioactivity. Include descriptors like logP and polar surface area .

- ADMET Prediction : Utilize SwissADME to estimate pharmacokinetic properties (e.g., blood-brain barrier permeability) critical for CNS-targeted applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.